1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid
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Overview
Description
1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, like other indole derivatives, is of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties .
Mechanism of Action
Target of Action
1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid, like many indole derivatives, is known to interact with multiple receptors in the body Indole derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, which can lead to a variety of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a variety of biological effects, depending on their specific targets and mode of action .
Preparation Methods
The synthesis of 1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the ethyl and methoxy groups at specific positions on the indole ring. The carboxylic acid group is then introduced through carboxylation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can replace one functional group with another. .
Scientific Research Applications
1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in studies of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-ethyl-4,6-dimethoxyindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-14-10-5-8(17-2)6-12(18-3)9(10)7-11(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXGSKFIZLPRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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